Extreme Hydrophilicity vs. N-Alkyl Analogs: Log P Comparison
N-(2-Hydroxyethyl)acetamide exhibits significantly lower lipophilicity compared to N-alkyl-substituted acetamides. Its calculated Log P ranges from -1.37 [1] to -1.151 [2], classifying it as highly hydrophilic. This is in stark contrast to N-ethylacetamide, which has an estimated Log P of -0.52 [3], and N-methylacetamide, with an estimated Log P of -0.543 . The difference of >0.6 Log P units represents a >4-fold decrease in octanol-water partition coefficient, indicating a much stronger preference for aqueous environments.
| Evidence Dimension | Octanol-Water Partition Coefficient (Log P) |
|---|---|
| Target Compound Data | -1.37 (calculated) to -1.151 (calculated) |
| Comparator Or Baseline | N-ethylacetamide: -0.52 (estimated); N-methylacetamide: -0.543 (estimated) |
| Quantified Difference | ΔLog P ≈ -0.6 to -0.8 (target is >4x more hydrophilic) |
| Conditions | Calculated or estimated Log P values based on different algorithms; consistent trend across sources |
Why This Matters
This extreme hydrophilicity is crucial for applications requiring a non-lipophilic, water-soluble humectant or solubilizer, such as in aqueous personal care or pharmaceutical formulations.
- [1] SIELC Technologies. N-(2-Hydroxyethyl)acetamide HPLC Separation. Available at: https://www.sielc.com/ (accessed April 19, 2026). View Source
- [2] SpringerMaterials. N-(2-hydroxyethyl)acetamide - Chemical Properties. Available at: https://materials.springer.com/ (accessed April 19, 2026). View Source
- [3] The Good Scents Company. N-Ethylacetamide Information. Available at: http://www.thegoodscentscompany.com/data/rw1380081.html (accessed April 19, 2026). View Source
